Home > Products > Screening Compounds P140144 > Glycogen Phosphorylase Inhibitor
Glycogen Phosphorylase Inhibitor - 648926-15-2

Glycogen Phosphorylase Inhibitor

Catalog Number: EVT-1177375
CAS Number: 648926-15-2
Molecular Formula: C17H15ClF2N4O4
Molecular Weight: 412.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glycogen phosphorylase in the liver, muscle, and brain initiate glycogenolysis by releasing glucose-1-phosphate from glycogen. Glycogen phosphorylase inhibitor is a cell-permeable acyl urea first identified as an inhibitor of human liver glycogen phosphorylase (IC50 = 53 nM). It blocks glucagon-induced hepatic glycogenolysis in vivo. Glycogen phosphorylase inhibitor has been used to study glycogen utilization in human liver HepG2 cells, retinal explants, and human T lymphocyte Kit 225 cells.
Overview

Glycogen phosphorylase inhibitors are compounds that target glycogen phosphorylase, an enzyme crucial for glycogen breakdown into glucose-1-phosphate. This enzyme plays a significant role in regulating glucose levels in the body, particularly in the liver and muscle tissues. Inhibiting glycogen phosphorylase can be beneficial in managing conditions such as type 2 diabetes mellitus, where excessive glucose production leads to hyperglycemia. The search for effective inhibitors has led to various classes of compounds, each exhibiting different mechanisms of action and specificity.

Source and Classification

Glycogen phosphorylase is classified under the enzyme commission number EC 2.4.1.1 and is primarily found in two forms: glycogen phosphorylase a (active form) and glycogen phosphorylase b (inactive form). The inhibitors can be categorized based on their binding sites on the enzyme:

  • Active site inhibitors: Compounds that bind directly to the active site of glycogen phosphorylase.
  • Allosteric inhibitors: Compounds that bind to sites other than the active site, inducing conformational changes that inhibit enzyme activity.
  • Glucose analogues: Structural mimics of glucose that competitively inhibit the enzyme.
Synthesis Analysis

Methods and Technical Details

The synthesis of glycogen phosphorylase inhibitors involves various organic chemistry techniques, often starting from commercially available precursors. For instance, one study reported the synthesis of a novel class of compounds through multi-step reactions involving coupling reactions, deprotection steps, and purification techniques such as chromatography.

Key methods include:

  • Solid-phase synthesis: Used for synthesizing peptide-based inhibitors.
  • Solution-phase synthesis: Commonly employed for small molecule inhibitors.
  • Molecular docking studies: These computational methods help predict how synthesized compounds might interact with glycogen phosphorylase.

In one example, a potent inhibitor was synthesized by coupling protected amino acids with a core structure derived from known inhibitors, yielding compounds with high inhibitory activity against glycogen phosphorylase .

Molecular Structure Analysis

Structure and Data

The molecular structure of glycogen phosphorylase inhibitors varies widely depending on their chemical classes. For example:

  • Flavonoid-based inhibitors often feature multiple aromatic rings with hydroxyl substitutions that enhance binding affinity through hydrogen bonding.
  • Glucose analogues typically mimic the structure of glucose but contain modifications that increase their binding affinity for the enzyme.

Crystallographic studies have revealed specific binding interactions between these inhibitors and glycogen phosphorylase, highlighting the importance of structural features such as hydrogen bond donors and acceptors .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing glycogen phosphorylase inhibitors generally include:

  • Coupling reactions: Used to join different molecular fragments.
  • Deprotection reactions: Essential for activating functional groups after synthesis.
  • Hydrolysis reactions: Often employed to convert esters or amides into their corresponding acids or amines.

For example, one study described the synthesis of a glycogen phosphorylase inhibitor through a series of coupling reactions involving cholic acid derivatives, resulting in compounds with improved liver-targeting properties .

Mechanism of Action

Process and Data

Glycogen phosphorylase inhibitors function primarily by either blocking the active site or altering the conformational state of the enzyme. The mechanism can be summarized as follows:

  1. Active Site Binding: Compounds that mimic substrates bind to the active site, preventing substrate access.
  2. Allosteric Modulation: Inhibitors binding to allosteric sites induce conformational changes that stabilize the inactive form of the enzyme.
  3. Regulatory Effects: Some inhibitors may enhance insulin signaling pathways, promoting glucose uptake and storage while inhibiting hepatic glucose production.

Data from kinetic studies indicate that certain inhibitors exhibit low nanomolar IC50 values, demonstrating their potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of glycogen phosphorylase inhibitors can include:

  • Solubility: Many are designed to be soluble in aqueous environments to facilitate biological testing.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical properties often assessed include:

  • pKa values: Indicating acidity or basicity which affects solubility and permeability.
  • LogP values: Reflecting lipophilicity which influences cellular uptake.

Quantitative structure-activity relationship studies have been employed to correlate these properties with biological activity .

Applications

Scientific Uses

Glycogen phosphorylase inhibitors have significant applications in:

  • Diabetes Management: They are being researched as potential treatments for type 2 diabetes by reducing hepatic glucose output.
  • Metabolic Disorders: Investigated for their role in modulating energy metabolism in various diseases.
  • Pharmacological Research: Used as tools to understand glycogen metabolism pathways and develop new therapeutic strategies.

Recent studies continue to explore novel derivatives with improved selectivity and efficacy for clinical applications .

Enzymatic Mechanisms of Glycogen Phosphorylase

Structural Biology of Glycogen Phosphorylase Isoforms

Glycogen phosphorylase (GP) exists as a dimeric enzyme, with each monomer comprising 842 amino acids and a mass of ~97 kDa. The enzyme features multiple ligand-binding sites: the catalytic site, the inhibitor site, the allosteric effector site, the glycogen storage site, and the phosphorylation site (Ser14). The catalytic site, buried ~15 Å from the protein surface, contains pyridoxal phosphate (PLP) covalently linked to Lys680 via a Schiff base. This PLP cofactor is essential for catalysis, facilitating proton transfer during glycogen phosphorolysis [6] [7].

Catalytic Site Architecture and Allosteric Regulation

The catalytic site architecture enables precise phosphorolytic cleavage of α-1,4-glycosidic bonds in glycogen. A 30-Å-long crevice accommodates 4-5 glucosyl residues, excluding branched points (α-1,6 linkages). Allosteric regulation occurs through distinct sites:

  • Allosteric Activator Site: Binds AMP, inducing a transition from the inactive T-state to the active R-state.
  • Inhibitor Site: Binds purine analogs (e.g., caffeine), obstructing the catalytic site entrance.
  • Glucose-6-Phosphate (G6P) Site: Stabilizes the T-state conformation in liver GP [6] [10].High-resolution crystallography reveals that AMP binding orders the loop (residues 313–326) and triggers a 10° rotation between subunits, disordering the 280s loop (residues 282–286) to open the catalytic site [7].

Table 1: Key Allosteric Regulators of Glycogen Phosphorylase

EffectorBinding SiteConformational StateIsoform Specificity
AMPAllosteric siteR-state (active)Muscle > Brain
GlucoseCatalytic siteT-state (inactive)Liver-specific
G6PAllosteric siteT-state (inactive)Liver & Muscle
ATPAllosteric siteT-state (inactive)Muscle-specific

Isoform-Specific Differences: Liver (lGP), Muscle (mGP), and Brain (bGP)

Three isoforms share >80% sequence homology but exhibit distinct regulatory properties:

  • Liver GP (PYGL): Prioritizes blood glucose homeostasis. It is exquisitely sensitive to glucose inhibition (stabilizing T-state) and insensitive to AMP. The allosteric site has a unique druggable pocket near the subunit interface absent in rabbit muscle GP [3] [5] [6].
  • Muscle GP (PYGM): Fuels contraction. Activated by AMP (Kₐ = 63 µM for GPb) and inhibited by ATP/G6P. Its allosteric site is optimized for energy-sensing [3] [6].
  • Brain GP (PYGB): Shares features with muscle GP but has intermediate AMP sensitivity. It contains a unique redox-sensitive Cys residue permitting inactivation under oxidative stress [9].

Table 2: Functional Differences Between GP Isoforms

IsoformGeneActivation by AMPInhibition by GlucosePrimary Physiological Role
Liver (lGP)PYGLNoYes (IC₅₀ = 7 mM)Maintain blood glucose
Muscle (mGP)PYGMYes (High affinity)WeakFuel muscle contraction
Brain (bGP)PYGBModerateNoEmergency glucose supply

Phosphorylation-Dependent Activation (GPa vs. GPb)

GP activity is controlled by reversible phosphorylation:

  • Phosphorylase b (GPb): Dephosphorylated (Ser14 unmodified), basally inactive in muscle unless allosterically activated by AMP.
  • Phosphorylase a (GPa): Phosphorylated at Ser14, constitutively active (25% activity in muscle without AMP; 100% in liver).Phosphorylation induces structural reorganization: residues 10–22 form an α-helix (α0), packing against helix α1 of the adjacent subunit in the R-state. This shifts the equilibrium toward the active conformation and enhances AMP affinity 200-fold in muscle GP [6] [7].

Glycogenolysis Pathway Dynamics

Role in Hepatic Glucose Production

Hepatic glycogenolysis is the primary source of endogenous glucose during fasting. Liver GP catalyzes the rate-limiting step:Glycogenₙ + Pi ⇌ Glycogenₙ₋₁ + Glucose-1-phosphateGlucose-1-phosphate is converted to glucose-6-phosphate (G6P) by phosphoglucomutase, then dephosphorylated to glucose by glucose-6-phosphatase for release into the bloodstream. In type 2 diabetes, dysregulated hepatic GP activity contributes to fasting hyperglycemia due to excessive glucose output. Pharmacological inhibitors (e.g., PSN-357 analogs) reduce blood glucose by suppressing this pathway [1] [4] [5].

Glycogen-Phosphate Substrate Interactions

Properties

CAS Number

648926-15-2

Product Name

Glycogen Phosphorylase Inhibitor

IUPAC Name

2-chloro-4,5-difluoro-N-[[2-methoxy-5-(methylcarbamoylamino)phenyl]carbamoyl]benzamide

Molecular Formula

C17H15ClF2N4O4

Molecular Weight

412.8 g/mol

InChI

InChI=1S/C17H15ClF2N4O4/c1-21-16(26)22-8-3-4-14(28-2)13(5-8)23-17(27)24-15(25)9-6-11(19)12(20)7-10(9)18/h3-7H,1-2H3,(H2,21,22,26)(H2,23,24,25,27)

InChI Key

ROJNYKZWTOHRNU-UHFFFAOYSA-N

SMILES

CNC(=O)NC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F

Synonyms

2-Chloro-4,5-difluoro-N-[[[2-methoxy-5-[[(methylamino)carbonyl]amino]phenyl]amino]carbonyl]-benzamide

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.